molecular formula C7H15N B1294321 N,N-Diethylallylamine CAS No. 5666-17-1

N,N-Diethylallylamine

Cat. No.: B1294321
CAS No.: 5666-17-1
M. Wt: 113.2 g/mol
InChI Key: JWAJUTZQGZBKFS-UHFFFAOYSA-N
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Description

N,N-Diethylallylamine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Changes in Liver due to Carcinogens

A study by Mizrahi and Emmelot (1962) investigated the effect of cysteine on metabolic changes in the liver caused by carcinogenic N-nitrosodialkylamines, including N-nitrosodiethylamine (DENA), a compound related to N,N-Diethylallylamine. The research revealed that cysteine treatment reduced the inhibition of amino acid incorporation and glycogenolysis caused by N-nitrosodialkylamines, providing insights into the liver's metabolic response to such carcinogens (Mizrahi & Emmelot, 1962).

Pharmacokinetics and Toxicity Studies

A study conducted by Šíchová et al. (2022) on the pharmacokinetics, toxicity, and behavioral effects of 25CN-NBOMe, a compound structurally related to this compound, explored its systemic toxicity and thermoregulation effects in rats. This research offers valuable insights into the pharmacological profile of similar compounds (Šíchová et al., 2022).

Hepatic Mixed-Function-Oxidase Activities

Research by Tucker, Tang, and Friedman (1978) focused on the effects of N-nitrosodiethylamine (DEN) on murine hepatic mixed-function-oxidase activities. This study provides valuable data on how compounds like this compound might interact with liver enzymes, affecting hepatic functions (Tucker, Tang, & Friedman, 1978).

Hypercholesterolemia and Liver Toxicity

Mittal, Brar, and Soni (2006) examined the impact of hypercholesterolemia on the toxicity of N-nitrosodiethylamine (NDEA), highlighting the biochemical and histopathological effects in the liver. Understanding these effects can shed light on the potential health risks associated with similar compounds like this compound (Mittal, Brar, & Soni, 2006).

Toxicology and Carcinogenesis Studies of Diethylamine

A technical report from the National Toxicology Program (2011) detailed studies on diethylamine, a compound related to this compound. It explored its use in chemical processes and its impact on toxicity and carcinogenicity, providing a comprehensive understanding of the safety profile of similar compounds (National Toxicology Program, 2011).

Safety and Hazards

N,N-Diethylallylamine is classified as a flammable liquid and vapor . It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Biochemical Analysis

Biochemical Properties

N,N-Diethylallylamine plays a crucial role in biochemical reactions, particularly in the formation of amine derivatives. It interacts with various enzymes and proteins, facilitating the synthesis of more complex molecules. For instance, it can act as a substrate for amine oxidases, which catalyze the oxidation of amines to aldehydes, ketones, and ammonia. This interaction is essential for the metabolism of nitrogen-containing compounds in biological systems .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of G-protein coupled receptors (GPCRs), which are involved in transmitting signals from the extracellular environment to the cell’s interior. This modulation can lead to changes in gene expression and metabolic activity, impacting cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, this compound can inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This inhibition results in increased levels of monoamines, which can affect neurotransmission and mood regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing neurotransmission and improving mood. At high doses, this compound can be toxic, leading to adverse effects such as neurotoxicity, liver damage, and behavioral changes. These threshold effects are crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of nitrogen-containing compounds. It interacts with enzymes such as amine oxidases and cytochrome P450, which catalyze its oxidation and subsequent breakdown. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. This transport and distribution are essential for its biological activity and effects on cellular function .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its role in cellular processes and its potential therapeutic applications .

Properties

IUPAC Name

N,N-diethylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-4-7-8(5-2)6-3/h4H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAJUTZQGZBKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063973
Record name 2-Propen-1-amine, N,N-diethyl-
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Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5666-17-1
Record name N,N-Diethyl-2-propen-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5666-17-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-amine, N,N-diethyl-
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Record name 2-Propen-1-amine, N,N-diethyl-
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Record name 2-Propen-1-amine, N,N-diethyl-
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Record name N,N-Diethylallylamine
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Synthesis routes and methods

Procedure details

Diallyl diethyl ammonium bromide monomer was prepared as follows. To 160 grams (2.20 moles) of diethylamine in 100 milliliters of acetone was added 60.5 grams (0.5 mole) of allyl bromide. After several minutes, the solution became cloudy and white crystals of the byproduct diethyl dihydro ammonium bromide were formed in addition to allyl diethyl amine. The solution containing allyl diethyl amine was filtered and distilled under nitrogen at 112° C. to purify the material. Thereafter, the allyl diethyl amine was redissolved in 200 milliliters of acetone and more allyl bromide was slowly added. Crystals of the product, diallyl diethyl ammonium bromide, precipitated out immediately. The product was recovered by filtration, washed with several quantities of acetone, and dried under vacuum.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
diethyl dihydro ammonium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What unique reactivity does N,N-Diethylallylamine exhibit in the presence of palladium catalysts?

A1: this compound demonstrates interesting reactivity as a substrate in palladium-catalyzed allylation reactions. Research indicates that under a carbon dioxide atmosphere, palladium complexes can activate the allylic C-N bond in this compound, enabling it to act as an allylating agent for various nucleophiles. [, ] This includes reactions with active methylene compounds and even the amine itself, leading to allylation or disproportionation products. [, ]

Q2: How does carbon dioxide influence the palladium-catalyzed reactions involving this compound?

A2: Studies suggest that carbon dioxide plays a crucial role in facilitating the palladium-catalyzed activation of the C-N bond in this compound. [] While the exact mechanism is still under investigation, it is proposed that CO2 may interact with palladium intermediates, potentially forming transient η3-allylpalladium hydrogencarbonate species. [] These species could exhibit enhanced reactivity towards nucleophiles, explaining the observed acceleration of allylation reactions under a CO2 atmosphere.

Q3: Can you provide an example of this compound participating in a catalytic reaction other than palladium-catalyzed allylation?

A3: Yes, research has shown that this compound can undergo photoassisted catalytic double-bond migration in the presence of a hydridocobalt(I) complex, CoH[PPh(OEt)2]4, upon irradiation with a high-pressure Hg lamp. [] This reaction yields a mixture of (E)- and (Z)-1-diethylprop-1-en-1-amine, demonstrating the ability of this compound to engage in catalytic isomerization processes. []

Q4: Are there any studies investigating the stability of this compound under different conditions?

A4: One study explored the stability of this compound when reacted with a highly Lewis acidic borane, bis(pentafluorophenyl)borane ((C6F5)2BH). [] Interestingly, instead of forming a simple Lewis acid-base adduct, the reaction led to the formation of a seven-membered ring system through a dehydrogenative process. [] This highlights the potential for this compound to undergo unexpected reactions under specific conditions and with highly reactive reagents.

Q5: Has this compound been used in any polymerization reactions?

A5: Yes, research indicates that this compound can be incorporated into polymers. One study demonstrated the synthesis of a copolymer containing this compound and acrylic acid units, showcasing its potential use in creating materials with amphoteric properties. [] Another study utilized poly(this compound) in a photopolymerization reaction with methyl methacrylate, demonstrating its potential for graft polymerization applications. []

Q6: What analytical techniques have been employed to characterize this compound and its derivatives?

A6: Various analytical techniques have been used to characterize this compound and its reaction products. These include:

  • NMR spectroscopy: This technique provides valuable information about the structure and bonding within the molecule. [, ]
  • Single-crystal X-ray diffraction: This technique can determine the precise three-dimensional structure of crystalline compounds, as seen in the study investigating its reaction with a borane. []
  • Infrared spectroscopy: This method helps identify functional groups and characterize chemical bonds within the molecule. []
  • Thin-layer chromatography: This technique separates and analyzes mixtures, such as those obtained during photopolymerization reactions. []
  • Elemental analysis: This method determines the percentage composition of elements within a compound, confirming its identity and purity. [, ]

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